molecular formula C9H8BrF B2776777 4-Bromo-1-cyclopropyl-2-fluorobenzene CAS No. 1353855-10-3

4-Bromo-1-cyclopropyl-2-fluorobenzene

Cat. No.: B2776777
CAS No.: 1353855-10-3
M. Wt: 215.065
InChI Key: IKTQKNPPVYOBEE-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropyl, and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Bromo-1-cyclopropyl-2-fluorobenzene finds applications in several scientific research areas:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and fluorine influences the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 2-Bromo-4-cyclopropyl-1-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene

Uniqueness: 4-Bromo-1-cyclopropyl-2-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-1-cyclopropyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQKNPPVYOBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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